2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide
Description
1.1. Structural Overview of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 4-ethoxyphenyl moiety. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 3-methoxyphenyl ring. This structure combines electron-donating groups (ethoxy and methoxy) with a heterocyclic scaffold, a design strategy common in bioactive molecules targeting enzymes or receptors involved in inflammation and neurotransmission .
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-3-27-15-9-7-13(8-10-15)18-22-23-19(24(18)20)28-12-17(25)21-14-5-4-6-16(11-14)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
InChI Key |
KNHMFMJSEGZLSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole core is synthesized via cyclization reactions. A robust method involves reacting 5-substituted-2-mercapto-1,3,4-oxadiazoles with hydrazine hydrate under reflux conditions (Scheme 1). This approach yields 4-amino-1,2,4-triazole-3-thiols, which serve as intermediates.
Reaction Conditions :
Mechanism
Introduction of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl substituent is introduced early in the synthesis to ensure regioselective triazole formation. This is achieved through:
-
Nucleophilic Aromatic Substitution : Reacting 1-azido-4-ethoxybenzene with ethyl 4,4-diethoxy-3-oxobutanoate under basic conditions (DMSO, 40–50°C).
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, though this typically yields 1,2,3-triazoles, necessitating alternative methods for 1,2,4-triazoles.
Acetamide Coupling
The final coupling step links the triazole-thiol intermediate with N-(3-methoxyphenyl)acetamide. This is achieved via:
-
Chloroacetamide Intermediate : Preparation of 2-chloro-N-(3-methoxyphenyl)acetamide from 3-methoxyphenylacetyl chloride and ammonia.
-
Nucleophilic Substitution : Reaction of the triazole-thiol with the chloroacetamide in the presence of a base (e.g., K₂CO₃) in DMF or DCM.
Reaction Conditions :
Optimization Strategies
Solvent and Catalyst Selection
Regioselectivity Control
-
Catalytic Systems : Use of p-toluenesulfonic acid (PTSA) in polyethylene glycol (PEG) ensures clean cyclization without by-products.
-
Temperature Regulation : Reflux conditions favor triazole formation over undesired oligomerization.
Challenges and Solutions
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Oxadiazole-Hydrazine | Cyclization → Thiol formation | 75–85 | High regioselectivity, scalable | Multi-step purification |
| Chloroacetamide Coupling | Nucleophilic substitution | 60–70 | Mild conditions, high purity | Requires chloroacetamide prep |
| Microwave-Assisted | Accelerated triazole formation | 85 | Reduced time, energy efficiency | Limited scalability |
Spectroscopic Characterization
Critical data for confirming structure:
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent . Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. For instance, the triazole moiety is known to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that derivatives of triazole compounds can lead to substantial growth inhibition in various cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
The presence of the triazole ring enhances the compound's ability to bind to enzyme active sites. This characteristic is crucial for developing enzyme inhibitors that can modulate biological pathways associated with diseases.
Antifungal Properties
Triazole derivatives are well-documented for their antifungal activity. The compound's structure suggests potential effectiveness against pathogenic fungi by disrupting their cell membrane synthesis or function .
Case Study 1: Anticancer Research
A study investigated the anticancer effects of similar triazole derivatives on various cancer cell lines. The results demonstrated that compounds with structural similarities to 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide exhibited up to 86% growth inhibition in certain lines, indicating strong potential for further development .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of 5-lipoxygenase (5-LOX) by triazole derivatives found that specific modifications to the triazole ring significantly enhanced binding affinity and selectivity against this enzyme, which plays a role in inflammatory responses .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The ethoxyphenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Aryl Substituent Variations on the Triazole Core
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly influenced by substituents at positions 4 and 5. Key comparisons include:
- 4-Ethoxyphenyl vs. The methoxy groups may improve solubility compared to ethoxy .
- 4-Ethoxyphenyl vs. 2-Pyridyl (): The 2-pyridyl-substituted analog AS111 (N-(3-methylphenyl)-2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]acetamide) exhibits 1.28-fold higher anti-inflammatory activity than diclofenac in rat models. The pyridyl group’s aromatic nitrogen may facilitate hydrogen bonding or π-π stacking with cyclooxygenase-2 (COX-2), a target absent in the ethoxyphenyl variant .
- 4-Ethoxyphenyl vs. This contrasts with the electron-donating ethoxy group, which may favor binding to oxidative enzymes like acetylcholinesterase (AChE) .
2.2. Acetamide Substituent Variations
The N-arylacetamide moiety also modulates activity:
3-Methoxyphenyl vs. 2-Chlorophenyl ():
A 2-chlorophenyl group (as in 578002-24-1) introduces steric and electronic effects distinct from 3-methoxyphenyl. Chlorine’s electronegativity may enhance binding to electrophilic regions of targets like AChE, whereas methoxy improves solubility .- 3-Methoxyphenyl vs. 4-Phenoxyphenyl (): The 4-phenoxyphenyl group in MFCD04015617 increases hydrophobicity, which could prolong half-life but reduce aqueous solubility compared to the smaller methoxy substituent .
Physicochemical Properties
- Tautomerism: highlights tautomeric behavior in ethoxyphenyl-containing analogs, which could influence stability and reactivity .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The structure includes a triazole ring, which is pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in cellular processes. The triazole moiety facilitates binding to enzyme active sites, often leading to inhibition of their functions. This mechanism is significant in therapeutic contexts such as:
- Antifungal Activity : The compound has shown promise in inhibiting fungal growth by targeting specific fungal enzymes.
- Anticancer Properties : It disrupts cancer cell proliferation by interfering with signaling pathways essential for tumor growth.
Biological Activity Data
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Ergosterol biosynthesis | 15 µM | |
| Anticancer | HER2/ErbB2 receptor | 10 nM | |
| CNS Activity | Various CNS receptors | ED50 = 0.58 mg/kg (mice) |
Case Studies and Research Findings
-
Antifungal Studies :
A study demonstrated that derivatives of similar triazole compounds exhibited significant antifungal activity against Candida species. The compound's interaction with the ergosterol biosynthetic pathway was highlighted as a mechanism for its antifungal effects. -
Anticancer Research :
In vitro studies indicated that the compound effectively inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were reported at 1.9 µg/mL and 2.3 µg/mL respectively, showcasing its potential as an anticancer agent . -
CNS Activity Evaluation :
A series of amino acid amide derivatives were evaluated for central nervous system (CNS) activity. The compound demonstrated a high level of CNS activity comparable to established anxiolytics like triazolam .
Synthesis and Derivatives
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions starting from simple precursors. Modifications to the structure can lead to derivatives with enhanced efficacy or selectivity against specific biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions, including cyclization of triazole precursors and nucleophilic substitution. Key steps involve:
- Cyclization : Using thiourea derivatives and hydrazine hydrate under reflux conditions in ethanol or DMF .
- Thioether formation : Reacting triazole-thiol intermediates with chloroacetamide derivatives in the presence of potassium carbonate as a base .
- Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for thiol to chloroacetamide) to minimize side products .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxyphenyl at C5 of triazole, methoxyphenyl in acetamide) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 454.12) .
- IR spectroscopy : Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹ for amine, C=O at ~1680 cm⁻¹ for acetamide) .
Q. What are standard protocols for initial biological screening (e.g., antimicrobial, anticancer)?
- Antimicrobial assays :
- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL .
- Antifungal screening : Use Candida albicans in Sabouraud dextrose broth .
- Anticancer assays :
- MTT assay : Evaluate cytotoxicity on HeLa or MCF-7 cells (IC₅₀ calculation) .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound’s biological activity?
- Target identification :
- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450, DHFR) using AutoDock Vina and PDB structures (e.g., 3LXJ) .
- Enzyme inhibition assays : Measure activity against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase .
- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways in treated cells .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this triazole-acetamide series?
- Substituent variation :
- Triazole ring : Compare activity of 1,2,4-triazole vs. 1,2,3-triazole derivatives .
- Aromatic groups : Replace 4-ethoxyphenyl with halogenated (e.g., 4-chlorophenyl) or heteroaromatic (e.g., pyridinyl) moieties .
Q. How should researchers address contradictions in reported biological activity data?
- Case study : Discrepancies in antifungal activity (e.g., high potency in one study vs. moderate in another):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
